2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring, a phenoxy group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.
Introduction of the Prop-2-en-1-yl Group: This can be done through an alkylation reaction using prop-2-en-1-yl bromide.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.
Final Assembly: The final compound is assembled by linking the benzodiazole and pyrrolidine moieties through a suitable linker, such as an ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazole ring or the carbonyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzodiazole and pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole ring may interact with aromatic residues in proteins, while the pyrrolidine moiety could participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds such as 2-phenylbenzodiazole and 2-methylbenzodiazole.
Phenoxy Derivatives: Compounds such as 2-phenoxyethanol and 4-phenoxyphenol.
Pyrrolidine Derivatives: Compounds such as 1-methylpyrrolidine and 1-phenylpyrrolidine.
Uniqueness
The uniqueness of 2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C24H27N3O2S |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-[2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C24H27N3O2S/c1-2-9-19-10-3-6-13-22(19)29-16-17-30-24-25-20-11-4-5-12-21(20)27(24)18-23(28)26-14-7-8-15-26/h2-6,10-13H,1,7-9,14-18H2 |
InChI Key |
ZJPNFLNFGICEEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCC4 |
Origin of Product |
United States |
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